molecular formula C20H21N5O B2738467 (6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone CAS No. 1351605-10-1

(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No. B2738467
CAS RN: 1351605-10-1
M. Wt: 347.422
InChI Key: LFLPHEYIHMVOBZ-UHFFFAOYSA-N
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Description

(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a useful research compound. Its molecular formula is C20H21N5O and its molecular weight is 347.422. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Synthesis

  • Synthesis of Heterocyclic Compounds : Research into similar compounds involves the synthesis and characterization of complex heterocyclic molecules. For example, studies have explored the synthesis of molecules like (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(pyridin-4-yl)methanone, showcasing methodologies for crafting molecules with potential biological activities (Bawa et al., 2010).

  • Crystal Structures and Molecular Interactions : The crystal structures of similar compounds, such as 1,2,4,5-tetrazine derivatives, have been determined, highlighting the intermolecular interactions that stabilize these molecules and could influence their reactivity and biological activity (Xu et al., 2012).

Pharmacological and Biological Activity

  • Antimicrobial and Anticancer Agents : Some compounds structurally related to the query compound have been evaluated for their antimicrobial and anticancer activities. For instance, novel pyrazole derivatives were found to possess significant antimicrobial and anticancer properties, suggesting potential therapeutic applications for similar molecules (Hafez et al., 2016).

  • Analgesic and Anti-Inflammatory Activities : Research has also focused on evaluating the analgesic and anti-inflammatory activities of certain heterocyclic compounds, providing insights into their potential as leads for developing new pain management and anti-inflammatory drugs (Şüküroğlu et al., 2005).

properties

IUPAC Name

[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-13-6-8-18-16(11-13)5-4-10-24(18)20(26)17-7-9-19(22-21-17)25-15(3)12-14(2)23-25/h6-9,11-12H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLPHEYIHMVOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=NN=C(C=C3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

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